molecular formula C9H19NO B13519161 (1-Ethoxy-2-methylcyclopentyl)methanamine

(1-Ethoxy-2-methylcyclopentyl)methanamine

Cat. No.: B13519161
M. Wt: 157.25 g/mol
InChI Key: GJFQTZBKPYLMLM-UHFFFAOYSA-N
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Description

(1-Ethoxy-2-methylcyclopentyl)methanamine, with the CAS number 1479840-78-2, is a high-purity organic compound offered as a valuable building block for chemical biology and medicinal chemistry research . This molecule features a methanamine group attached to a 1-ethoxy-2-methylcyclopentyl scaffold, giving it a molecular formula of C9H19NO and a molecular weight of 157.26 g/mol . Its structure, characterized by both ether and primary amine functional groups, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of novel pharmacophores. While specific biological data for this compound is not extensively published, research indicates that structurally related cyclopentylmethanamine derivatives are of significant interest in pharmaceutical discovery. Recent studies highlight similar compounds being investigated for their potential to interact with intracellular allosteric binding sites of G protein-coupled receptors (GPCRs), such as chemokine receptors . These receptors are critical therapeutic targets in areas like immunology, oncology, and inflammatory diseases . As such, (1-Ethoxy-2-methylcyclopentyl)methanamine serves as a key synthetic precursor for developing and optimizing new molecular probes or drug candidates. This product is supplied with a guaranteed purity of 98% . Researchers should note that this compound is classified as harmful and irritating, with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are required when handling. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-ethoxy-2-methylcyclopentyl)methanamine

InChI

InChI=1S/C9H19NO/c1-3-11-9(7-10)6-4-5-8(9)2/h8H,3-7,10H2,1-2H3

InChI Key

GJFQTZBKPYLMLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC1C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-2-methylcyclopentyl)methanamine typically involves the reaction of cyclopentyl derivatives with ethoxy and methyl substituents. One common method includes the alkylation of cyclopentanone followed by reductive amination to introduce the methanamine group .

Industrial Production Methods

Industrial production of (1-Ethoxy-2-methylcyclopentyl)methanamine often involves bulk manufacturing processes that ensure high purity and yield. These methods may include continuous flow reactions and the use of catalysts to optimize reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-2-methylcyclopentyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized cyclopentyl compounds .

Scientific Research Applications

(1-Ethoxy-2-methylcyclopentyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxy-2-methylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in metabolic pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Core Derivatives

A. [1-(4-Chlorophenyl)cyclopentyl]methanamine ()
  • Molecular Formula : C₁₂H₁₆ClN
  • Molecular Weight : 209.71 g/mol
  • Key Substituents : A 4-chlorophenyl group replaces the ethoxy and methyl groups in the target compound.
B. 1-Methylcyclopentanol ()
  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Key Substituents : A hydroxyl (-OH) and methyl group on cyclopentane.
  • Properties : The hydroxyl group increases polarity, contrasting with the ethoxy group’s ether linkage in the target compound. This difference may affect solubility and metabolic stability.

Cyclopropane Core Derivatives

A. [1-(2-Methoxyphenyl)cyclopropyl]methanamine ()
  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight : 177.25 g/mol
  • Key Substituents : A 2-methoxyphenyl group attached to a cyclopropane ring.
  • Properties : The methoxyphenyl group introduces aromaticity and electron-donating effects, differing from the ethoxy group’s aliphatic nature. Cyclopropane’s ring strain may confer unique reactivity compared to cyclopentane.
  • Storage : Liquid at room temperature (RT), suggesting moderate stability .
B. [1-(2-Ethoxyethyl)cyclopropyl]methanamine ()
  • Molecular Formula: C₈H₁₇NO
  • Molecular Weight : 143.23 g/mol
  • Key Substituents : An ethoxyethyl chain on cyclopropane.
  • Properties : The ethoxyethyl group adds flexibility and hydrophilicity, contrasting with the rigid ethoxy-methyl combination on cyclopentane.
  • Safety: No available data, highlighting the need for caution in handling .

Ethoxy-Containing Analogs

A. 2-(2-Methoxyphenoxy)ethylamine ()
  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.21 g/mol
  • Key Substituents: A methoxyphenoxy group on ethylamine.
  • Properties: The phenoxy-ether linkage may enhance binding to aromatic receptors, differing from the cyclopentane-ethoxy group’s steric effects.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications
(1-Ethoxy-2-methylcyclopentyl)methanamine C₉H₁₉NO 157.25 (theoretical) Cyclopentane Ethoxy, methyl Hypothetical CNS modulation
[1-(4-Chlorophenyl)cyclopentyl]methanamine C₁₂H₁₆ClN 209.71 Cyclopentane 4-Chlorophenyl Antimicrobial agents
[1-(2-Methoxyphenyl)cyclopropyl]methanamine C₁₁H₁₅NO 177.25 Cyclopropane 2-Methoxyphenyl Drug intermediates
[1-(2-Ethoxyethyl)cyclopropyl]methanamine C₈H₁₇NO 143.23 Cyclopropane Ethoxyethyl Understudied
2-(2-Methoxyphenoxy)ethylamine C₉H₁₃NO₂ 167.21 Ethylamine 2-Methoxyphenoxy Biochemical research

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Ethoxy-2-methylcyclopentyl)methanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves three stages: (1) formation of the cyclopentane ring with a methyl substituent, (2) introduction of the ethoxy group via nucleophilic substitution or alkylation, and (3) functionalization of the methanamine group. For example, cyclopentane precursors can be alkylated using ethyl bromide under basic conditions (e.g., NaH in THF) to install the ethoxy group, followed by reductive amination for the amine moiety . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios of reagents to minimize side products .

Q. What analytical techniques are recommended for characterizing (1-Ethoxy-2-methylcyclopentyl)methanamine?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions on the cyclopentane ring and amine proton integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation and fragmentation pattern analysis .
  • Chromatography : HPLC or GC-MS to assess purity, especially post-synthetic purification .

Q. How should researchers handle and store (1-Ethoxy-2-methylcyclopentyl)methanamine to ensure safety and stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the amine group. Use PPE (gloves, goggles) during handling due to potential skin/eye irritation risks. For spills, neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Researchers should:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and controls.
  • Validate Target Engagement : Employ techniques like SPR (surface plasmon resonance) to quantify binding affinity to proposed targets (e.g., GPCRs) .
  • Cross-Reference Datasets : Compare results with structurally analogous compounds (e.g., cyclopentylmethanamine derivatives) to identify structure-activity relationships (SAR) .

Q. How can the stereochemistry of (1-Ethoxy-2-methylcyclopentyl)methanamine be controlled during synthesis, and what impact does it have on biological activity?

  • Methodological Answer : Chirality can be introduced via enantioselective catalysis (e.g., chiral auxiliaries or transition-metal catalysts) during cyclopentane ring formation. For example, Sharpless epoxidation or Evans oxazolidinone-mediated alkylation can set stereocenters . Stereochemical purity significantly affects receptor binding; use circular dichroism (CD) or X-ray crystallography to confirm configurations .

Q. What in silico approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict membrane permeability (e.g., blood-brain barrier penetration) using tools like GROMACS .
  • ADMET Prediction : Software such as SwissADME or ADMETlab2.0 to estimate absorption, metabolism, and toxicity profiles .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes for metabolic stability analysis .

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